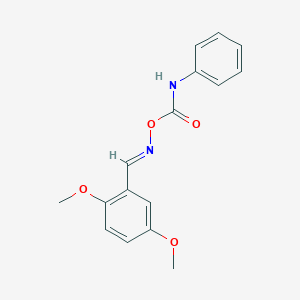![molecular formula C20H32N2O3 B5578452 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide, also known as JNJ-31020028, is a selective antagonist of the dopamine D2 receptor. It has been extensively studied in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Approaches and Derivative Development
The compound serves as a foundational structure for the synthesis of various derivatives with potential therapeutic applications. For example, benzamide derivatives, including 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide, have been synthesized through reactions of substituted benzoic acids with piperidine, morpholine, or pyrrolidine. These derivatives are structurally characterized and have been studied for their potential as allosteric modulators of specific receptors, such as the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, and for their anti-fatigue effects in animal models (Wu et al., 2014).
Copolymeric Systems
The compound has also found applications in the development of copolymeric systems. These systems have been structurally characterized and evaluated for their performance in specific applications, such as ultraviolet-curable pigmented coatings. The research demonstrates the compound's utility in enhancing the properties and efficiency of materials used in industrial applications (Angiolini et al., 1997).
Biological Applications
Pharmacological Activities
The pharmacological potential of derivatives of this compound has been a subject of interest. Studies have synthesized and evaluated the anti-inflammatory, anticancer, and antibacterial activities of these compounds, providing valuable insights into their therapeutic applications. For instance, certain derivatives have shown potent anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions (Rajasekaran et al., 1999).
Antibacterial and Anticancer Properties
Modifications of poly(3-hydroxybutyrate) with amino compounds, including morpholine, have been studied for their antibacterial and anticancer properties. This research highlights the compound's role in developing materials with biomedical applications, offering promising avenues for treating various diseases (Abdelwahab et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-16(22-10-12-25-13-11-22)15-21(4)19(23)18-7-5-6-17(14-18)8-9-20(2,3)24/h5-7,14,16,24H,8-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWBTEHAHOTUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CC=CC(=C1)CCC(C)(C)O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)
![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)
![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)
![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)
![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)
